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Compound of Interest

Compound Name: 2-Methyl-1H-pyrrolo[2,3-b]pyridine

cat. No.: B1296941

An In-Depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in
Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many
therapeutic agents. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-
azaindole, scaffold has garnered significant attention for its versatile biological activities.[1] This
guide focuses on a key derivative, 2-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 23612-
48-8), a foundational building block in the synthesis of complex, high-value molecules,
particularly kinase inhibitors.[2][3] Its unique electronic properties and structural rigidity make it
an indispensable intermediate for developing novel therapeutics targeting a range of diseases
from cancer to inflammatory disorders.[4][5] This document provides an in-depth analysis of its
synthesis, reactivity, and critical applications, tailored for researchers and drug development
professionals.

Physicochemical Properties and Spectroscopic
Characterization

Accurate characterization of a starting material is a prerequisite for any successful synthetic
campaign. The identity and purity of 2-Methyl-1H-pyrrolo[2,3-b]pyridine are typically
confirmed through a combination of spectroscopic and physical methods.

Table 1: Core Physicochemical Data
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Property Value Reference
CAS Number 23612-48-8 [2]
Molecular Formula CsHsNz2 [6]
Molecular Weight 132.16 g/mol [7]
InChi Key XDHFUUVUHNOJEW- 6]

UHFFFAOYSA-N

Typically an off-white to yellow
Appearance yIF')d Y Y N/A
soli

| Melting Point | 140 °C |[7] |

Spectroscopic Profile:

» Nuclear Magnetic Resonance (NMR): *H NMR spectroscopy is crucial for confirming the
substitution pattern. The spectrum will characteristically show a singlet for the C2-methyl
group, distinct aromatic protons for the pyridine and pyrrole rings, and a broad singlet for the
N-H proton of the pyrrole ring.[6] 23C NMR will confirm the presence of eight distinct carbon
environments.

e Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental
composition. The EIMS spectrum would show a prominent molecular ion peak [M+]
corresponding to its mass.[1]

e Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A
characteristic N-H stretching band for the pyrrole moiety would be observed, typically in the
range of 3100-3500 cm~1.[1]

Synthesis and Chemical Reactivity

The utility of 2-Methyl-1H-pyrrolo[2,3-b]pyridine stems from its accessible synthesis and
predictable reactivity, allowing for controlled, site-selective functionalization.

Synthetic Strategies
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The 7-azaindole core can be constructed through various classical methods, often involving

modifications of the Fischer-indole or Madelung syntheses.[8] These cyclization strategies are
robust for creating a range of substituted pyrrolo[2,3-b]pyridines.

Below is a representative workflow for a common synthetic approach.

Step 1: Precursor Assembly

NN Halogenated Acyl Compound
[2 Al plcollne] [ (e.g., o-bromoacetone)

Alkylation

Step 2: Intramolecular Cyclization

>Gntermediate Amine} (e%asﬁ_ﬁedgg&)

Dehydrohalpgenation &
Ring C

2-Methyl-1H-pyrrolo[2,3-b]pyridine

Step 3: Pgrification

Crude Product

Column Chromatography
or Recrystallization

Pure Product >98%

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubs.rsc.org/en/content/articlelanding/1969/j3/j39690001505
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 2-Methyl-1H-pyrrolo[2,3-b]pyridine.

Core Reactivity: A Guide to Functionalization

The reactivity of the 7-azaindole scaffold is dominated by the electron-rich pyrrole ring, making
it susceptible to electrophilic attack.

o Electrophilic Aromatic Substitution: Mechanistic studies and empirical data consistently show
that electrophilic substitution reactions such as nitration, halogenation (bromination,
iodination), and Mannich reactions occur predominantly at the C3 position.[8] This selectivity
is a cornerstone of its synthetic utility, providing a reliable handle for introducing further
complexity. The causality stems from the stability of the Wheland intermediate formed upon
attack at C3, which better delocalizes the positive charge without disrupting the aromaticity
of the adjacent pyridine ring.

e N-Functionalization: The pyrrole nitrogen can be alkylated or acylated, though this often
requires a strong base to deprotonate the N-H group first. Protecting this nitrogen, for
example with a trimethylsilylethoxymethyl (SEM) group, is a common strategy in multi-step
syntheses to prevent side reactions and direct reactivity to other positions.[9]

o Metal-Catalyzed Cross-Coupling: While the C3 position is reactive towards electrophiles,
other positions on the scaffold can be functionalized using modern cross-coupling chemistry.
By first installing a halide (e.g., at C4 or C5) on the pyridine ring of a precursor, Suzuki,
Buchwald-Hartwig, or Sonogashira couplings can be employed to introduce aryl, amino, or
alkynyl groups, respectively. This dual-reactivity profile is what makes the scaffold so
powerful.[9][10]

Caption: Key reactivity sites on the 2-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold.

Applications in Drug Discovery and Development

2-Methyl-1H-pyrrolo[2,3-b]pyridine is not merely an academic curiosity; it is a validated and
frequently employed intermediate in the synthesis of clinical candidates and marketed drugs.
Its primary role is as a core fragment in the design of kinase inhibitors.
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Table 2: Examples of Drug Candidates Incorporating the Scaffold

Drug/Candidate

Target Kinase(s) Therapeutic Area Reference
Class
Pyrrolotriazine
L VEGFR-2 Oncology [3]
Derivatives
Pyrrolopyridine ) )
) JAK1 Autoimmune Diseases [11]
Carboxamides
Pyrrolopyridine )
] PDE4B CNS Diseases [12]
Carboxamides
Pyrrolopyridine
CDKS8 Colorectal Cancer [13]

Derivatives

| Pyrrolo[2,3-d]pyrimidines | CSF1R | Oncology, Inflammation |[10][14] |

Case Study: A Scaffold for Kinase Inhibition

The 7-azaindole core mimics the purine structure of ATP, allowing molecules derived from it to

act as competitive inhibitors in the ATP-binding pocket of kinases. The N-H and pyridine

nitrogen can form critical hydrogen bonds with the kinase hinge region, a key interaction for

potent inhibition. The C2-methyl group can provide beneficial steric interactions or be a vector

for further modification.

The diagram below illustrates how the 2-Methyl-1H-pyrrolo[2,3-b]pyridine core is integrated

into a more complex inhibitor structure, highlighting its role as the central anchoring scaffold.
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Caption: Logical workflow from core scaffold to a final drug candidate.

Experimental Protocols

Trustworthiness in chemical synthesis relies on detailed, reproducible protocols. The following
are representative procedures for the synthesis and functionalization of the title compound.

Protocol 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-
b]pyridine

(This is a representative protocol based on established cyclization methodologies for 7-
azaindoles)

o Objective: To synthesize the title compound from a suitable pyridine precursor.
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o Methodology:

o Step A (Alkylation): To a solution of 2-amino-3-picoline (1.0 eq) in a suitable solvent like
DMF, add K2COs (2.5 eq). Stir the mixture at room temperature for 15 minutes. Add
chloroacetone (1.1 eq) dropwise. The reaction is heated to 80 °C and monitored by TLC
until the starting material is consumed (typically 4-6 hours).

» Causality: K2COs acts as a base to facilitate the nucleophilic attack of the amino group
on chloroacetone. DMF is a polar aprotic solvent that effectively solvates the ions.

o Step B (Cyclization): Cool the reaction to room temperature. Add sodium tert-butoxide (2.0
eq) portion-wise. The reaction mixture is then heated to 110 °C for 8-12 hours.

» Causality: A strong base is required to deprotonate the methyl group adjacent to the
imine formed in situ, initiating an intramolecular cyclization to form the pyrrole ring.

o Step C (Work-up & Purification): After cooling, the reaction is quenched by the slow
addition of water. The aqueous layer is extracted three times with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous Na2SOa, filtered,
and concentrated under reduced pressure.

o Step D (Purification): The resulting crude solid is purified by flash column chromatography
on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a
suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

 Validation: Purity and identity are confirmed by *H NMR, 3C NMR, and LC-MS analysis,
comparing the data to established literature values.[6]

Protocol 2: Regioselective lodination at the C3-Position

o Objective: To demonstrate the predictable electrophilic substitution at the C3 position.
e Methodology:

o Step A (Reaction Setup): Dissolve 2-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a
mixture of DMF and water.
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o Step B (Reagent Addition): Add N-lodosuccinimide (NIS) (1.1 eq) to the solution in one
portion. The reaction is stirred at room temperature.

» Causality: NIS is a mild and effective source of an electrophilic iodine atom (1*), which
readily attacks the electron-rich C3 position of the pyrrole ring.

o Step C (Monitoring): Monitor the reaction progress by TLC or LC-MS. The reaction is
typically complete within 1-2 hours.

o Step D (Work-up): Upon completion, dilute the reaction mixture with water and add a
saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS. Extract the
product with ethyl acetate.

o Step E (Purification): The combined organic layers are washed with brine, dried over
anhydrous Naz2SOa4, and concentrated. The crude product can be purified by column
chromatography to yield 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

 Validation: The regiochemistry of the product is unequivocally confirmed by *H NMR,
observing the disappearance of the C3-H proton signal.

Conclusion

2-Methyl-1H-pyrrolo[2,3-b]pyridine is a high-value scaffold whose importance in modern drug
discovery cannot be overstated. Its straightforward synthesis, well-defined reactivity, and
proven utility as a core fragment in numerous clinically relevant inhibitors make it a vital tool for
medicinal chemists. A thorough understanding of its properties and reaction mechanisms, as
detailed in this guide, is essential for leveraging its full potential in the development of next-
generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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